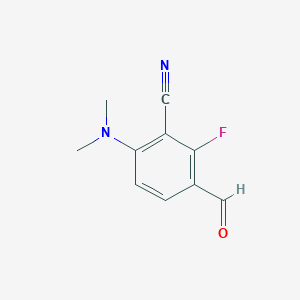

6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile

Descripción general

Descripción

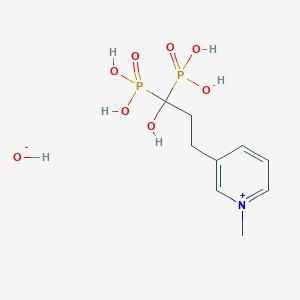

6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, also known as DMF-FBN, is an organic compound of significant scientific interest. It is a fluorinated benzonitrile derivative and is used in a variety of scientific applications, including as a laboratory reagent, a model compound for studying chemical reactivity, and as a starting material for organic synthesis. In

Aplicaciones Científicas De Investigación

Detection of Biogenic Primary Amines

- Scientific Field: Analytical Chemistry

- Application Summary: 6DMN has been used to create an ultrasensitive ratiometric fluorescent sensor for the detection of biogenic amines at nanomolar concentrations .

- Methods of Application: The sensor discriminates between primary, secondary, and tertiary amines using both UV-Visible and fluorescence spectroscopy .

- Results: The sensor can detect biogenic amines at very low concentrations, which is important for health and food quality issues .

Generation of Semi-stable Radical Anion Species

- Scientific Field: Physical Chemistry

- Application Summary: 1,8-Naphthalimide derivatives have been used to generate semi-stable radical anion species via photo-induced electron transfer from a carboxy group .

- Methods of Application: The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .

- Results: The generation and stabilization phenomena of naphthalimide-based radical anion species will contribute to the development of sophisticated detection systems specific for carboxylate .

Fluorescent Probe for Detection of Biogenic Primary Amines

- Scientific Field: Analytical Chemistry

- Application Summary: An ultrasensitive ratiometric fluorescent sensor made of an N,N-dimethylaminonaphthalene anhydride moiety for detection of N aliphatic primary amines is reported .

- Methods of Application: Biogenic amines at nanomolar concentration is detected with the additional ability to discriminate between primary, secondary and tertiary amines by using both UV-Visible and fluorescence spectroscopy .

- Results: The accurate detection of BAs in very low concentration is quite important for health and food quality issues .

Synthesis and Applications of 6-(dimethylamino)naphtho[2,3-c]furan-1,3-dione (ANH)

- Scientific Field: Organic Chemistry

- Application Summary: The work was motivated by the synthesis and applications of 6-(dimethylamino)naphtho[2,3-c]furan-1,3-dione (ANH) by attaching it in the peptide chain to investigate the protein–protein interaction .

- Methods of Application: Fluorophores containing the anhydride functional group have already been used in several .

- Results: The optical detection methods for BAs available are mainly based on fluorescent organic dyes .

Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives

- Scientific Field: Physical Chemistry

- Application Summary: The photobehavior of three two-arm bis[(dimethylamino)styryl]benzene derivatives, where the central benzene was replaced by pyridine, furan, or thiophene, was studied .

- Methods of Application: The three molecules under investigation all showed positive fluorosolvatochromism, due to intramolecular charge-transfer (ICT) dynamics from the electron-donor dimethylamino groups .

- Results: The introduction of the thiophene ring guarantees high fluorescent quantum yields irrespective of the polarity of the medium, and the largest hyperpolarizability coefficient because of the increased conjugation .

Synthesis of 7-dimethylaminoquinoline-3-carbaldehyde

- Scientific Field: Organic Chemistry

- Application Summary: A modified version of the Friedlӓnder synthesis has been proposed, using vinamidinium bis(tetrafluoroborate) 19 as the condensing reagent .

- Methods of Application: The interaction of salt 19 with 3-dimethylaminoaniline (3) provided a high yield of 7-dimethylaminoquinoline-3-carbaldehyde (20) .

- Results: The isomer 23 was not formed even in trace amounts .

Propiedades

IUPAC Name |

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13(2)9-4-3-7(6-14)10(11)8(9)5-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQREXNGDAXSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)C=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371557 | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

CAS RN |

148901-53-5 | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148901-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148901-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)